Sodium dioctadecyl phosphate
Description
Contextualization of Long-Chain Anionic Phosphates in Supramolecular Chemistry
Amphiphilic molecules, which possess both water-loving (hydrophilic) and water-fearing (hydrophobic) segments, are fundamental building blocks in supramolecular chemistry. mdpi.comresearchgate.net Their intrinsic nature drives them to self-assemble in aqueous environments into a variety of ordered structures, such as micelles, vesicles, and lamellar phases, to minimize the unfavorable contact between their hydrophobic tails and water. mdpi.comresearchgate.netnih.gov
Within this broad class of molecules, long-chain anionic phosphates represent a significant subgroup. These molecules are characterized by one or more long hydrocarbon chains (the hydrophobic tail) and a negatively charged phosphate (B84403) headgroup (the hydrophilic part). The phosphate group is of particular interest in biomimicry and materials science because phosphate esters and anhydrides are ubiquitous in biological systems. uni-freiburg.de However, the study of phosphate-bearing molecules in supramolecular chemistry presents unique challenges. The phosphate anion has a very high hydration energy, meaning it interacts very strongly with surrounding water molecules. nih.gov This strong interaction can make the self-assembly process less favorable compared to other headgroups and requires careful control of experimental conditions. nih.gov
Despite these challenges, synthetic anionic lipids like dialkyl phosphates are crucial for forming model membranes and other supramolecular structures. nih.gov The interplay of hydrogen bonding, electrostatic interactions, and van der Waals forces governs their assembly into complex and functional architectures. nih.gov Researchers explore how variations in the alkyl chain length, the nature of the counterion, and the properties of the aqueous medium (like pH and ionic strength) influence the resulting structures, such as vesicles or planar bilayers. researchgate.net
Research Significance and Academic Trajectories of Sodium Dioctadecyl Phosphate and its Analogues
This compound, with its two C18 alkyl chains, and its close analogues, most notably sodium dihexadecyl phosphate (DHP) with two C16 chains, have been pivotal in the study of synthetic membranes and vesicles. nih.govresearchgate.net Their primary significance lies in their ability to serve as simple, well-defined models for biological phospholipids (B1166683), allowing researchers to investigate fundamental principles of membrane structure, stability, and phase behavior without the complexities of natural lipids.
The academic trajectory for these compounds began with fundamental studies of their self-assembly into bilayer vesicles. nih.gov Early research focused on characterizing these vesicles, understanding their formation (e.g., via sonication or spontaneous assembly), and examining their stability under various conditions, such as the addition of salts. researchgate.netacs.org For instance, studies on sodium dihexadecyl phosphate (DHP) vesicles showed that their size, morphology, and melting temperature are highly dependent on concentration and the method of preparation. researchgate.net Unlike cationic vesicles that may fuse upon salt addition, DHP vesicles tend to aggregate. acs.org
A significant evolution in the research involved the incorporation of these amphiphiles into polymerizable systems. By using dialkyl phosphates with reactive groups, scientists were able to polymerize the vesicles after their formation, creating highly stable and robust nanostructures. nih.gov This advancement opened pathways for creating more durable materials for various applications. The study of these molecules in Langmuir monolayers at the air-water interface has also been a consistent area of research, providing insights into molecular packing and intermolecular interactions that are crucial for forming ordered Langmuir-Blodgett films. sfu.caresearchgate.net
| Property | This compound | Sodium Dihexadecyl Phosphate (DHP) |
|---|---|---|
| Chemical Formula | C₃₆H₇₄NaO₄P | C₃₂H₆₆NaO₄P |
| Hydrophobic Tail | Two C18 (octadecyl) chains | Two C16 (hexadecyl) chains |
| Key Research Area | Used as a precursor in chemical synthesis and in Langmuir film studies. semanticscholar.orgdtic.mil | Extensively studied as a model for membrane formation, vesicle stability, and in polymerizable amphiphilic systems. nih.govresearchgate.netacs.org |
Scope and Objectives of Current Research Landscape
The current research landscape for this compound and its analogues is focused on harnessing their self-assembly properties for advanced applications in materials science and nanotechnology. ommegaonline.org While fundamental characterization continues, the emphasis has shifted towards creating functional supramolecular systems with tailored properties.
A primary objective is the development of novel delivery vehicles. The ability of dialkyl phosphates to spontaneously form vesicles in aqueous solutions makes them attractive candidates for encapsulating various agents. researchgate.net Research investigates how to control vesicle size, lamellarity (the number of bilayers), and permeability by adjusting parameters like pH, temperature, and the addition of co-surfactants. researchgate.netrsc.org
Another major research direction is their use in functional thin films and interfaces. The Langmuir-Blodgett technique allows for the creation of highly ordered, molecule-thick films on solid substrates. sbfisica.org.brresearchgate.net Long-chain phosphates are used to fabricate these films, which are being explored for applications in sensors and molecular electronics. semanticscholar.org Studies on mixed monolayers, for example, investigate the interactions between different lipid types at an interface, which is crucial for mimicking the complexity of biological membranes and designing new materials. researchgate.net
The overarching goal is to move beyond simple model systems to complex, functional materials. This includes creating stimuli-responsive vesicles that release their contents under specific conditions and developing hybrid materials where these lipid assemblies are integrated with polymers or nanoparticles to achieve synergistic properties.
| Amphiphile | Key Finding | Methodology | Reference |
|---|---|---|---|
| Sodium Dihexadecylphosphate (DHP) | Forms spontaneous vesicles in HEPES buffer with diameters ranging from 100 to 332 nm. Melting temperature increases with concentration. | Cryogenic Transmission Electron Microscopy (cryo-TEM), Differential Scanning Calorimetry (DSC) | researchgate.net |
| Sodium Dihexadecylphosphate (DHP) | Vesicles primarily aggregate upon addition of NaCl, in contrast to fusion observed in some cationic vesicles. | Electron Microscopy, Osmometer Behavior | acs.org |
| Sodium Monododecylphosphate (SDP) | Spontaneously forms unilamellar vesicles (~80 nm) in the presence of guanidinium (B1211019) salts at a low critical vesicle concentration. | Various spectroscopic and microscopic techniques | rsc.org |
| Decyl Phosphate | Requires a co-surfactant (like 1-decanol) to form vesicles at neutral or high pH; forms structures alone only at pH 2. | Microscopy | nih.gov |
Properties
CAS No. |
2958-14-7 |
|---|---|
Molecular Formula |
C36H74NaO4P |
Molecular Weight |
624.9 g/mol |
IUPAC Name |
sodium;dioctadecyl phosphate |
InChI |
InChI=1S/C36H75O4P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-39-41(37,38)40-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h3-36H2,1-2H3,(H,37,38);/q;+1/p-1 |
InChI Key |
JSMHQMIPUOPQLR-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOP(=O)([O-])OCCCCCCCCCCCCCCCCCC.[Na+] |
Origin of Product |
United States |
Self Assembly and Supramolecular Architecture of Sodium Dioctadecyl Phosphate Systems
Fundamental Principles of Amphiphile Self-Assembly
The spontaneous organization of individual amphiphile molecules into stable, ordered aggregates is a thermodynamically driven process governed by a delicate balance of several intermolecular forces. nih.gov This self-assembly is not the result of strong, permanent covalent bonds but rather a collective effect of numerous weaker, non-covalent interactions. uclouvain.be For sodium dioctadecyl phosphate (B84403), its dual-chain structure and ionic headgroup are critical determinants of its aggregation behavior, leading to the formation of complex architectures such as micelles or bilayers.
The primary driving force for the self-assembly of amphiphiles like sodium dioctadecyl phosphate in water is the hydrophobic effect. researchgate.net The two long octadecyl chains are nonpolar and disrupt the highly structured hydrogen-bonding network of water molecules. To minimize this thermodynamic penalty, the system seeks to reduce the contact area between the hydrocarbon tails and water. This is achieved when the amphiphile molecules aggregate, sequestering their hydrophobic tails into the core of the structure, away from the aqueous environment. nih.gov
Simultaneously, the hydrophilic phosphate headgroup seeks maximum exposure to water, with which it can form favorable interactions. mdpi.com This dual tendency—the hydrophobic tails avoiding water and the hydrophilic headgroup seeking it—is the essential conflict that amphiphiles resolve through self-assembly, resulting in structures where the core is hydrophobic and the surface is hydrophilic. mdpi.com
As an anionic surfactant, the phosphate headgroup of this compound carries a negative charge in aqueous solution. When these molecules aggregate, the close proximity of these like charges would result in significant electrostatic repulsion, which opposes the formation of stable structures. This is where the role of counterions, in this case, sodium ions (Na⁺), becomes crucial.
The positively charged sodium ions are attracted to the negatively charged surface of the aggregate (e.g., a micelle). nih.gov This association leads to the formation of an electrical double layer around the aggregate, which partially neutralizes the repulsion between the headgroups. researchgate.net The degree of counterion binding significantly impacts the stability, size, and shape of the resulting supramolecular structure. For instance, an increased concentration of sodium ions in the solution can screen the electrostatic repulsions more effectively, often leading to the formation of larger or differently shaped aggregates. researchgate.net Studies on similar double-chained surfactants with phosphate counterions have shown that the nature and hydrolysis state of the counterion can dictate the type of structure formed, from ellipsoidal micelles to lamellar bilayer phases. nih.gov
| Interaction Type | Role in the Self-Assembly of this compound |
| Hydrophobic Effect | The primary driving force that causes the octadecyl tails to aggregate and minimize contact with water. |
| Electrostatic Interactions | Includes the repulsive forces between the negatively charged phosphate headgroups and the attractive forces between the headgroups and sodium counterions. This balance is critical for aggregate stability. |
| Van der Waals Forces | Weak, short-range attractive forces between the closely packed octadecyl chains within the hydrophobic core. These interactions contribute significantly to the stability of the aggregate. |
| Hydrogen Bonding | Occurs between the hydrophilic phosphate headgroups and the surrounding water molecules, stabilizing the interface of the self-assembled structure. |
These weak interactions are collectively strong enough to create stable structures yet allow for flexibility and responsiveness, making the system dynamic. researchgate.net
Formation of Micellar Aggregates
In solution, this compound molecules exist as individual solvated monomers at very low concentrations. However, as the concentration increases, a point is reached where the formation of organized aggregates, such as micelles, becomes thermodynamically favorable.
The critical aggregation concentration (CAC), often referred to as the critical micelle concentration (CMC) for micelle-forming surfactants, is a fundamental property of any amphiphile. It represents the concentration threshold above which self-assembly into larger aggregates begins to occur. Below the CAC, the surfactant molecules are primarily dissolved as monomers. Above the CAC, any further addition of amphiphile leads to the formation of more aggregates rather than increasing the monomer concentration, which remains relatively constant. researchgate.net
The value of the CAC is influenced by several factors:
Molecular Structure: The presence of two long octadecyl tails in this compound leads to a very strong hydrophobic character. Generally, increasing the length of the hydrophobic tail decreases the CAC because the driving force for aggregation is stronger. Double-chained surfactants also tend to have lower CACs than their single-chain counterparts.
Temperature: The effect of temperature on the CAC can be complex, as it influences both water structure and molecular motion.
Ionic Strength: The addition of salt (like sodium chloride) to the solution typically lowers the CAC for ionic surfactants. The added counterions help to shield the electrostatic repulsion between the headgroups, making aggregation more favorable at lower concentrations. researchgate.net
While specific experimental data for the CAC of this compound is not widely documented, its structure suggests it would have a very low CAC compared to more common surfactants like sodium dodecyl sulfate (B86663) (SDS), which has a single, shorter hydrocarbon tail.
The aggregation number (Nagg) is another key parameter that characterizes a micellar system. It defines the average number of individual amphiphile molecules that come together to form a single micelle. csun.edu The aggregation number is not a fixed value but is influenced by the same factors that affect the CAC, including temperature, ionic strength, and surfactant concentration. princeton.edu
For a given amphiphile, the aggregation number is a result of the balance between the forces promoting aggregation (hydrophobic effect, van der Waals forces) and those opposing it (electrostatic repulsion, steric hindrance between headgroups).
Interpretation of Nagg: A larger aggregation number generally corresponds to a larger micelle. Changes in the aggregation number can also signify a change in the shape of the micelle. For example, an increase in ionic strength can cause spherical micelles to grow and transition into larger, elongated or rod-like structures, which would be reflected in a higher Nagg. csun.edu
Challenges for Double-Chained Surfactants: Due to the steric bulk of having two hydrocarbon tails, molecules like this compound may face geometric packing constraints that favor the formation of structures other than simple spherical micelles, such as vesicles (bilayer structures) or elongated micelles, even at concentrations just above the CAC. nih.gov
| Parameter | Definition | Influencing Factors for this compound |
| Critical Aggregation Concentration (CAC) | The concentration at which amphiphile molecules begin to form aggregates. | Expected to be very low due to the two long C18 hydrophobic tails. |
| Aggregation Number (Nagg) | The average number of monomers in a single aggregate (e.g., micelle). | Dependent on solution conditions (ionic strength, temperature) and influenced by the steric bulk of the two tails. |
Bilayer and Vesicle Formation Mechanisms
The spontaneous organization of this compound into bilayers and vesicles is a direct consequence of its amphiphilic nature. In an aqueous medium, the hydrophobic tails seek to minimize their contact with water molecules, leading to their aggregation. This hydrophobic effect, coupled with the hydrophilic nature of the phosphate head groups that prefer to remain in contact with water, drives the formation of bilayer structures where the alkyl chains form a hydrophobic core shielded from the aqueous environment by the polar head groups.
The formation of vesicles from bilayers is a thermodynamically driven process governed by the principles of free energy minimization. While specific thermodynamic and kinetic data for the vesiculation of this compound are not extensively documented, the general principles for dialkyl chain amphiphiles can be applied. The process of a planar bilayer closing to form a spherical vesicle involves a trade-off between the bending energy of the membrane and the elimination of energetically unfavorable exposed hydrophobic edges.
The thermodynamics of vesicle formation can be understood by considering the free energy change associated with the transition from a planar bilayer to a closed vesicle. This change is influenced by factors such as the membrane's bending rigidity, the spontaneous curvature of the monolayer, and the line tension at the edges of a bilayer fragment. For vesicles to form spontaneously, the free energy of the vesicular state must be lower than that of the planar bilayer state. This is often facilitated by factors that introduce curvature into the bilayer, such as electrostatic interactions between head groups or specific packing constraints of the alkyl chains.
The kinetics of vesiculation, or the rate at which vesicles form, is a complex process that can proceed through various pathways. One common mechanism involves the initial formation of bilayer fragments or open sheets in solution. These fragments can then curve and eventually close to form vesicles. The rate of this process is influenced by factors such as temperature, concentration of the amphiphile, and the presence of external energy input, such as sonication. The kinetics are often characterized by an initial nucleation step, where small aggregates form, followed by a growth phase where these aggregates evolve into larger bilayer structures and eventually vesicles.
The structural morphology of bilayers formed from dialkyl phosphate amphiphiles is characterized by a high degree of order. The two long octadecyl chains of this compound allow for significant van der Waals interactions between adjacent molecules, leading to a well-packed and relatively rigid bilayer structure. The thickness of the bilayer is primarily determined by the length of the fully extended octadecyl chains.
In the gel phase (Lβ), which is expected for long, saturated alkyl chains at room temperature, the hydrocarbon chains are in a highly ordered, all-trans conformation, resulting in a thicker and more rigid bilayer. As the temperature increases, the bilayer can undergo a phase transition to the liquid crystalline phase (Lα), where the alkyl chains become more disordered with gauche conformations, leading to a thinner and more fluid membrane. The morphology of these bilayers can be investigated using techniques such as X-ray diffraction and electron microscopy, which can provide information on the bilayer thickness, the area per molecule, and the packing of the alkyl chains. The phosphate head groups are hydrated and form the interface with the surrounding aqueous environment.
Sonication is a common laboratory technique used to induce the formation of vesicles from larger, multilamellar aggregates of amphiphiles. The application of high-frequency sound waves to a dispersion of this compound in water provides the necessary energy to break down large, stacked bilayer structures into smaller fragments. These fragments then have a higher propensity to curve and seal into unilamellar vesicles to eliminate the exposed hydrophobic edges.
The primary effect of sonication is the reduction in the size of the aggregates and the promotion of unilamellar vesicle formation. The resulting vesicles are typically small, with diameters often in the range of 20 to 50 nanometers. The duration and power of sonication can influence the final size distribution of the vesicles. Prolonged sonication can lead to smaller and more uniform vesicle populations. However, it is also important to note that excessive sonication can potentially lead to the degradation of the amphiphilic molecules. The process works by inducing cavitation, the formation and collapse of microscopic bubbles, which generates intense local shear forces that disrupt the multilamellar structures.
Self-Assembled Monolayers (SAMs) and Surface Adsorption Phenomena
This compound and related long-chain alkyl phosphates have the ability to form highly ordered, self-assembled monolayers on various solid substrates. This phenomenon is driven by the adsorption of the phosphate head group onto the surface and the subsequent organization of the alkyl chains.
The formation of a self-assembled monolayer of an alkyl phosphate, such as dioctadecyl phosphate, on a solid substrate is a spontaneous process that occurs when the substrate is exposed to a solution of the molecule. The initial step involves the adsorption of the phosphate head group onto the substrate. For metal oxide surfaces, such as titanium oxide, the phosphate group can form strong coordinate bonds with the surface metal atoms.
The dynamics of this adsorption process can be studied using various surface-sensitive techniques. The initial adsorption is often rapid, with a significant portion of the monolayer forming within the first few minutes of exposure. This is followed by a slower organization phase, where the adsorbed molecules rearrange on the surface to maximize the packing density and minimize defects in the monolayer. The final structure of the SAM is a highly ordered, quasi-crystalline two-dimensional assembly.
Research on alkyl phosphates on titanium oxide has shown that the formation of a well-ordered monolayer is a key factor in determining the surface properties. researchgate.netnih.gov The strength of the interaction between the phosphate head group and the substrate is crucial for the stability of the SAM.
Studies on a series of alkyl phosphates with varying chain lengths have demonstrated this effect. researchgate.netnih.gov As the chain length increases, the alkyl chains tend to adopt a more all-trans conformation and tilt at a specific angle with respect to the surface normal to maximize the van der Waals interactions. This results in a more crystalline and stable monolayer.
The packing density can be indirectly measured through various techniques. For instance, a higher packing density is often correlated with a larger water contact angle, indicating a more hydrophobic surface due to the dense layer of alkyl chains. Ellipsometry can be used to measure the thickness of the monolayer, which increases with chain length and can indicate a more upright orientation of the molecules. Furthermore, infrared spectroscopy can provide information about the conformational order of the alkyl chains; a shift in the C-H stretching frequencies to lower wavenumbers is indicative of a more ordered, all-trans conformation. nih.gov
A study on alkyl phosphates with chain lengths from C10 to C18 revealed a significant increase in order and packing density for chain lengths exceeding 15 carbon atoms. researchgate.netnih.gov This is reflected in a lower dynamic water contact angle hysteresis and a film thickness consistent with a well-ordered monolayer with an average alkyl chain tilt angle of 30 degrees to the surface normal. nih.gov
Table 1: Influence of Alkyl Chain Length on Monolayer Properties of Alkyl Phosphates
| Alkyl Chain Length | Dynamic Water Contact Angle (Advancing/Receding) | Film Thickness (Ellipsometry) | C-H Stretching Frequencies (cm⁻¹) |
| C10 | Data not specified | Thinner, less ordered | Higher wavenumbers |
| C12 | Data not specified | Intermediate | Intermediate wavenumbers |
| C14 | Data not specified | Intermediate | Intermediate wavenumbers |
| C16 | Higher, lower hysteresis | Thicker, more ordered | Lower wavenumbers |
| C18 | Higher, lower hysteresis | Thicker, more ordered | Lower wavenumbers |
This table is a representation of the general trends observed in the literature for alkyl phosphates. Specific values can vary depending on the substrate and experimental conditions.
Based on the conducted research, there is no direct scientific literature available detailing the "electrode-orthogonal self-assembly of molecular layers" specifically for the compound "this compound."
Searches for the self-assembly of this compound on electrode surfaces did not yield results describing electrode-orthogonal behavior. The concept of electrode-orthogonal self-assembly, where molecular layers form on a wide variety of electrode materials irrespective of their surface chemistry, has been detailed for other types of amphiphilic molecules, such as cationic ferrocene-appended amphiphiles. However, equivalent studies or findings for the anionic amphiphile, this compound, were not found in the available scientific literature.
Therefore, the specific sub-section "3.4.3. Electrode-Orthogonal Self-Assembly of Molecular Layers" for this compound Systems cannot be generated with scientific accuracy at this time.
Interactions Within Sodium Dioctadecyl Phosphate Supramolecular Systems
Interaction with Aqueous Media Components
The behavior of sodium dioctadecyl phosphate (B84403) in aqueous environments is fundamentally dictated by the hydrophobic effect, which drives the aggregation of its long dioctadecyl tails, and the hydrophilic nature of its sodium phosphate headgroup, which seeks to interact with water. The specifics of these interactions, however, are nuanced and subject to modulation by the components of the aqueous phase.
The phosphate headgroup of sodium dioctadecyl phosphate plays a crucial role in organizing adjacent water molecules, forming a distinct hydration layer or shell. This layer is critical to the stability and interaction of the resulting aggregates, such as vesicles or bilayers. The hydration shells around phosphate groups are known to exhibit markedly different structures and hydrogen-bond strengths compared to bulk water. nih.gov
Research combining femtosecond two-dimensional infrared spectroscopy and ab initio molecular dynamics simulations on phosphate ions in aqueous solutions has provided insight into these hydration structures. nih.gov The studies show that the spatial arrangements of water molecules and the thermally activated structural fluctuations occur on ultrafast time scales. nih.gov The hydration shell becomes more ordered and rigid as the number of phosphate OH groups decreases, which is relevant for the deprotonated phosphate in this compound. nih.gov This ordered water layer creates a repulsive force, known as the hydration repulsion, which is a short-range energy barrier that can prevent the close approach and fusion of adjacent lipid aggregates. nih.gov The structure of this interfacial water can be significantly influenced by the presence of ions in the solution. nih.gov
The addition of salts, such as sodium chloride (NaCl), to an aqueous dispersion of this compound can dramatically alter the colloidal stability and structure of its supramolecular assemblies. The primary effect of adding a simple electrolyte like NaCl is the screening of electrostatic repulsions between the negatively charged phosphate headgroups. This charge screening reduces the energy barrier for vesicle aggregation and fusion.
Studies on the closely related compound, sodium dihexadecyl phosphate (DHP), have shown that the addition of NaCl primarily induces vesicle aggregation rather than fusion. nih.govnih.gov This is in contrast to cationic vesicles like dioctadecyldimethylammonium chloride (DODAC), which tend to fuse upon salt addition. nih.gov The difference in behavior highlights the specific nature of the salt-lipid interaction.
Molecular dynamics simulations and experimental studies on analogous phospholipid systems have elucidated the mechanisms behind these salt-induced changes:
Ion Binding: Sodium ions (Na+) can directly bind to the phosphate headgroups and the carbonyl oxygen atoms in the glycerol (B35011) backbone of phospholipids (B1166683). researchgate.netmpg.de This binding neutralizes the surface charge and can lead to the formation of lipid clusters bridged by the cations. researchgate.net
Bilayer Thickening: The binding of sodium ions can lead to an increase in the thickness of the lipid bilayer by approximately 2 Å. mpg.de This is accompanied by an increase in the order parameter of the fatty acyl chains, indicating a more tightly packed and ordered membrane structure. mpg.de
Reduced Mobility: The formation of larger lipid-ion complexes results in reduced lateral mobility of the individual amphiphile molecules within the bilayer. mpg.de
Increased Rigidity: Neutron spin echo spectroscopy and small-angle X-ray scattering have shown that increasing salt concentration can lead to an increase in the bending rigidity of lipid membranes. researchgate.net
These structural modifications are crucial as they can affect the permeability and stability of vesicles and model membranes.
| Parameter | Effect of NaCl Addition | Probable Mechanism |
| Vesicle Stability | Increased aggregation nih.gov | Screening of electrostatic repulsion between phosphate headgroups. |
| Bilayer Thickness | Increase (~2 Å) mpg.de | Na+ binding alters electrostatic potential, leading to increased acyl chain order. |
| Membrane Rigidity | Increase researchgate.net | Changes in molecular area and lipid packing due to ion association. |
| Lipid Diffusion | Decrease mpg.de | Formation of larger, less mobile lipid-ion complexes. |
Interactions with Other Amphiphiles and Macromolecules
The supramolecular assemblies of this compound can incorporate other molecules, leading to complex systems with modified properties and functionalities. These interactions are central to its application in areas such as drug delivery and biomimetic systems.
When mixed with other surfactants, this compound can form mixed micelles or mixed bilayers, often exhibiting non-ideal behavior due to specific interactions between the constituent amphiphiles. The formation and properties of these mixed systems are governed by a combination of electrostatic and hydrophobic forces. nih.gov
In mixtures with other ionic surfactants, such as sodium dodecyl sulfate (B86663) (SDS), the interaction can be attractive, leading to synergistic effects. nih.gov This is often quantified by the interaction parameter (β), calculated using the regular solution theory. A negative β value indicates an attractive interaction between the two components in the mixed micelle, resulting in a lower critical micelle concentration (CMC) than would be expected from ideal mixing. nih.gov
| Mixed System Component | Key Interaction Type | Observed Effect |
| Sodium Dodecyl Sulfate (SDS) | Electrostatic & Hydrophobic | Attractive interaction (negative β parameter), lower CMC nih.gov |
| Dodecyltrimethylammonium Bromide (DTAB) | Electrostatic & Hydrophobic | Attractive interaction, but less intense than with SDS nih.gov |
| Phosphatidylcholines (PC) | Electrostatic & H-Bonding | Altered lipid packing, reduced area per lipid compared to pure PC nih.gov |
This compound can be incorporated into polymer matrices to form composite assemblies with enhanced or novel properties. These composites can take the form of films, hydrogels, or nanoparticles. The interaction between the amphiphile and the polymer is typically mediated by non-covalent forces such as hydrogen bonding and electrostatic interactions.
A well-studied analogous system involves the natural polysaccharide sodium alginate, which, like this compound, is an anionic polyelectrolyte. chalcogen.ro Composite films made from sodium alginate and other polymers or nanofillers demonstrate how these interactions can modify material properties. For instance, incorporating cellulose (B213188) nanofibrils into an alginate matrix through hydrogen bonding can significantly increase the tensile modulus and reduce the swelling and water solubility of the resulting films. nih.gov Similarly, composite films of sodium alginate and poly(sodium 4-styrenesulfonate) show that intermolecular hydrogen bonding can be established between the two components. researchgate.net
The incorporation of this compound into a suitable polymer matrix could lead to:
Improved Mechanical Properties: The long dioctadecyl chains could act as reinforcing agents, improving the strength and flexibility of the polymer film.
Modified Surface Properties: The phosphate headgroups would alter the surface chemistry of the composite, potentially increasing its hydrophilicity or providing sites for further functionalization.
Controlled Release Matrices: The self-assembly of the amphiphile within the polymer matrix could create hydrophobic domains capable of encapsulating and controlling the release of nonpolar molecules.
Vesicles and bilayers formed from this compound serve as valuable model systems, or membrane mimetics, for studying the interactions of proteins with biological membranes. nih.govdrorlist.com As an anionic amphiphile, it is particularly useful for investigating proteins that interact with negatively charged membrane surfaces.
A classic example is the interaction between cytochrome c and anionic phospholipids like cardiolipin (B10847521) or phosphatidylserine (B164497). nih.gov These interactions are known to be crucial in biological processes such as apoptosis. nih.govmdpi.com Studies have shown that the initial binding is primarily electrostatic, driven by the attraction between the positively charged protein and the negatively charged lipid headgroups. nih.gov Following this initial binding, hydrophobic interactions can occur, potentially leading to the partial insertion of the protein into the membrane's nonpolar core. nih.gov
This interaction can induce significant structural changes in both the protein and the lipid bilayer:
Conformational Changes in Protein: Upon binding to the membrane, the protein can undergo conformational changes, which may alter its biological activity. nih.gov
Disruption of Bilayer Structure: The protein can disrupt the packing of the lipids, leading to changes in membrane permeability or even the formation of pores. nih.gov For instance, the interaction of apocytochrome c with phosphatidylserine vesicles results in changes to the bilayer structure detectable by ³¹P NMR. nih.gov
The use of this compound in these model systems allows researchers to isolate and study the specific contributions of anionic lipid headgroups and acyl chain length to the complex process of protein-membrane interaction.
| Interacting Protein (Model) | Primary Interaction Force | Consequence for Membrane |
| Cytochrome c | Electrostatic (initial) | Binding, potential for protein insertion, altered membrane structure nih.gov |
| Apocytochrome c | Electrostatic & Hydrophobic | Stronger interaction than cytochrome c, induces changes in bilayer structure nih.gov |
| General Peripheral Proteins | Electrostatic | Recruitment to the membrane surface, initiation of signaling cascades. |
Environmental Factor Influence on Self-Assembly and Stability
The spontaneous organization of this compound into supramolecular structures is critically dependent on environmental conditions. Factors such as the pH of the aqueous medium and the ambient temperature can significantly alter the intermolecular forces governing the self-assembly process, thereby influencing the morphology, stability, and physical properties of the resulting aggregates.
pH Effects on Headgroup Protonation and Charge
This progression of deprotonation with increasing pH has profound consequences for supramolecular assembly. At low pH, the neutral headgroups allow for close packing of the molecules, driven primarily by van der Waals forces between the dioctadecyl chains. As the pH rises, the introduction of a negative charge on each headgroup leads to increased electrostatic repulsion. nih.gov This repulsion forces the headgroups further apart, which can lead to changes in the packing geometry, such as an increased tilt of the alkyl chains relative to the aggregate surface. nih.gov At high pH, the doubly charged headgroups create even stronger repulsive forces, further influencing the preferred curvature and stability of the assembled structures. For instance, pure decyl phosphate has been observed to form membranous aggregates only at a low pH of 2, while precipitating at higher pH values due to these charge effects. nih.gov
The relationship between pH and the charge state of a dialkyl phosphate headgroup is summarized in the table below.
| pH Range | Predominant Species | Headgroup Charge | Primary Intermolecular Headgroup Interaction |
| < 4 | Fully Protonated | 0 | Hydrogen Bonding |
| 4 - 8 | Singly Deprotonated | -1 | Electrostatic Repulsion |
| > 8 | Doubly Deprotonated | -2 | Strong Electrostatic Repulsion |
This interactive table is based on generalized data from studies on phosphatidic acid and other phosphate-containing amphiphiles. libretexts.orgnih.gov
Temperature-Dependent Phase Transitions in Aggregate Structures
The supramolecular aggregates formed by this compound, particularly bilayer structures like vesicles or lamellae, exhibit thermotropic phase behavior. This means that their physical state and structural parameters change significantly with temperature. The most prominent of these changes is the main phase transition from a tightly packed, ordered gel state to a more fluid, disordered liquid-crystalline state.
At temperatures below the main phase transition temperature (Tm), the two C18 (octadecyl) hydrocarbon chains of the molecule are in a rigid, all-trans conformation. This allows for very dense packing, resulting in a well-ordered, thicker, and less permeable aggregate structure, often referred to as the gel phase (Lβ). nih.gov
As the temperature is increased, the input of thermal energy induces rotational motion around the carbon-carbon bonds of the alkyl chains. At the main phase transition temperature (Tm), there is a cooperative "melting" of the chains, where they transition from the ordered all-trans state to a disordered state with numerous gauche conformations. This results in the formation of the liquid-crystalline phase (Lα), which is characterized by a thinner, more fluid, and significantly more permeable structure. nih.govhuji.ac.il The permeability of vesicles can increase by approximately 100-fold in the region of the phase transition. huji.ac.il
The specific Tm for this compound is not definitively reported in the available literature, but it can be estimated from data on structurally similar phospholipids. Distearoylphosphatidylcholine (DSPC), which also possesses two C18 saturated chains, has a well-documented Tm of approximately 55 °C. nih.gov Given the identical hydrophobic chain composition, a similar phase transition temperature would be expected for bilayer aggregates of this compound.
The table below presents the main phase transition temperatures for a selection of saturated dialkyl phospholipids, illustrating the effect of chain length on Tm.
| Compound | Abbreviation | Acyl Chain Composition | Main Transition Temperature (Tm) |
| Dimyristoylphosphatidylcholine | DMPC | C14:0 / C14:0 | ~23 °C |
| Dipalmitoylphosphatidylcholine | DPPC | C16:0 / C16:0 | ~41 °C |
| Distearoylphosphatidylcholine | DSPC | C18:0 / C18:0 | ~55 °C |
This interactive table highlights that longer, saturated alkyl chains result in higher phase transition temperatures due to stronger van der Waals interactions. nih.gov
Beyond the main transition, other, more subtle phase transitions can also occur. For example, some systems exhibit a "pre-transition" at a temperature slightly below Tm, involving a change from a planar gel phase to a "rippled" gel phase. nih.gov The specific phases and transition temperatures are defining characteristics of the lipid system and influence the functional properties of its supramolecular assemblies. nih.govuni-muenchen.de
Advanced Characterization Methodologies for Sodium Dioctadecyl Phosphate Supramolecular Systems
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for probing the molecular environment and structural details of sodium dioctadecyl phosphate (B84403) assemblies. These techniques offer high sensitivity and provide information on atomic-level interactions and aggregate dynamics.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ³¹P NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for studying phosphorus-containing compounds. wikipedia.org For sodium dioctadecyl phosphate, Phosphorus-31 (³¹P) NMR is particularly valuable due to the 100% natural abundance and high gyromagnetic ratio of the ³¹P nucleus, which results in excellent NMR sensitivity. wikipedia.orgmdpi.com
³¹P NMR spectroscopy provides detailed information about the chemical environment of the phosphate headgroup. The chemical shift (δ) of the phosphorus nucleus is highly sensitive to its local electronic environment, which is influenced by factors such as ionization state (pH), ion binding, and the nature of the supramolecular assembly (e.g., micelles, vesicles, or lamellar phases). A typical analysis involves correlating the observed chemical shifts to specific phosphate moieties within the supramolecular structure. huji.ac.il For instance, the ³¹P NMR signal for phosphate groups at the surface of a vesicle will differ from those in a more tightly packed lamellar structure. nih.gov
Proton (¹H) decoupling is commonly employed in ³¹P NMR to simplify spectra by removing spin-spin couplings with neighboring protons, resulting in sharp, single lines that are easier to interpret and quantify. huji.ac.il While standard integration can be unreliable due to the nuclear Overhauser effect (NOE), quantitative ³¹P NMR (qNMR) can be performed using techniques like inverse gated decoupling to accurately determine the concentration of different phosphate species. mdpi.comhuji.ac.il
Table 1: Key Attributes of ³¹P NMR for Analyzing Phosphate Systems
| Feature | Description | Relevance to this compound |
| High Sensitivity | The ³¹P nucleus is spin-1/2 with 100% natural abundance, providing strong signals. wikipedia.orgmdpi.com | Enables detection even at low concentrations and allows for detailed structural studies of aggregates. |
| Wide Chemical Shift Range | The chemical shifts for phosphorus compounds span a broad range (approx. 2000 ppm). mdpi.com | Allows for clear differentiation between phosphate groups in different chemical environments (e.g., vesicle vs. micelle). |
| Structural Insight | Chemical shifts are sensitive to pH, counter-ion binding, and molecular packing. nih.govnih.gov | Provides information on the ionization state of the phosphate headgroup and its interactions within the supramolecular assembly. |
| Simplified Spectra | ¹H decoupling removes complex splitting, yielding sharp, single peaks for distinct phosphorus environments. huji.ac.il | Facilitates straightforward interpretation of the molecular organization and dynamics of the aggregates. |
Fluorescence Quenching Spectroscopy for Aggregation Studies
Fluorescence quenching is a highly sensitive technique used to study the formation and characteristics of surfactant aggregates, such as the critical micelle concentration (CMC) and aggregation number. The method relies on monitoring the decrease in fluorescence intensity of a probe molecule (fluorophore) caused by a quencher molecule. nih.gov When this compound molecules assemble into supramolecular structures like micelles or vesicles, they create microenvironments that can solubilize hydrophobic fluorescent probes and quenchers.
The process typically involves a fluorescent probe that preferentially partitions into the hydrophobic core of the aggregates and a quencher that may be located within the aggregate or in the surrounding aqueous phase. The quenching of the probe's fluorescence provides information about the proximity of the probe and quencher, which is directly related to the aggregation process. researchgate.net An increase in the concentration of the surfactant leads to the formation of more aggregates, which in turn facilitates the quenching process, causing a noticeable change in fluorescence that can be used to determine the onset of aggregation. nih.govresearchgate.net
Molecular aggregation can significantly alter the optical properties of a system, and fluorescence quenching is a common outcome. nih.gov The formation of aggregates can bring fluorophores into close proximity, leading to self-quenching or quenching by other species present in the aggregate. researchgate.net This phenomenon is a powerful tool for investigating the aggregation behavior of amphiphilic molecules like this compound.
Photoionization and Photoinduced Electron Transfer Studies
Photoinduced electron transfer (PET) studies provide insights into the dynamics and structural organization of molecular assemblies. doi.org In the context of this compound supramolecular systems, PET can be investigated by incorporating photoactive donor and acceptor molecules into the aggregates. stanford.edu Upon photoexcitation, an electron is transferred from the donor to the acceptor. The rate and efficiency of this process are highly dependent on the distance between the donor and acceptor, their relative orientation, and the properties of the surrounding microenvironment provided by the aggregate structure. researchgate.netnih.gov
Time-resolved fluorescence spectroscopy is a key technique used in these studies. doi.orgstanford.edu By measuring the fluorescence lifetime of the donor molecule in the presence of varying concentrations of the acceptor, one can deduce the kinetics of the electron transfer process. doi.org These kinetics are influenced by the structure and fluidity of the this compound assembly, as these factors govern the diffusion and interaction of the donor and acceptor molecules within the aggregate. stanford.edu Such studies are crucial for understanding how these supramolecular systems can mediate charge separation and transfer, which is relevant for applications in artificial photosynthesis and light-harvesting systems.
Scattering and Diffraction Methods for Morphological Analysis
Small-Angle X-ray Scattering (SAXS) and Neutron Scattering for Aggregate Dimensions
Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) are powerful, non-destructive techniques for characterizing the structure of materials on the nanometer to micrometer scale. nih.govcea.fr They are ideal for determining the dimensions, shape, and internal structure of this compound aggregates in solution. anl.govbnl.gov
SANS operates on a similar principle but uses a beam of neutrons instead of X-rays. nih.gov The scattering in SANS arises from the interaction of neutrons with atomic nuclei. A key advantage of SANS is the ability to use isotopic substitution, particularly replacing hydrogen (¹H) with deuterium (B1214612) (²H), to alter the scattering contrast. nih.gov This "contrast variation" technique allows for the selective highlighting of different components within a complex supramolecular structure. For example, by using deuterated water as the solvent, the scattering from the aqueous phase can be matched to specific parts of the this compound molecule, making other parts more visible in the scattering experiment.
Table 2: Comparison of SAXS and SANS for Morphological Analysis
| Parameter | Small-Angle X-ray Scattering (SAXS) | Small-Angle Neutron Scattering (SANS) |
| Radiation Source | X-rays | Neutrons |
| Interaction | Interacts with the electron cloud of atoms. cea.fr | Interacts with the atomic nucleus. bnl.gov |
| Source of Contrast | Differences in electron density. cea.fr | Differences in neutron scattering length density. nih.gov |
| Key Advantage | High flux available from synchrotron sources, allowing for rapid measurements. | Contrast variation through H/D isotopic substitution is a powerful tool for highlighting specific structural components. nih.gov |
| Information Obtained | Aggregate size, shape (sphere, rod, lamellae), particle size distribution, and surface-to-volume ratio. anl.govyoutube.com | Similar to SAXS; additionally provides unique information on the internal structure and conformation of hydrocarbon chains through selective deuteration. nih.gov |
Electron Microscopy (e.g., Cryo-TEM, SEM) for Visualizing Suprastructures
Electron microscopy (EM) provides direct visualization of the morphology of supramolecular assemblies, offering a powerful complement to the indirect, ensemble-averaged information obtained from scattering techniques.
Cryogenic Transmission Electron Microscopy (Cryo-TEM) is a high-resolution imaging technique that allows for the observation of aggregates in a vitrified, near-native state. The sample is rapidly frozen in a thin layer of solvent, which prevents the formation of ice crystals that would otherwise damage the delicate supramolecular structures. This allows for the direct visualization of vesicle lamellarity, size distribution, and shape. nih.gov
Scanning Electron Microscopy (SEM) is used to image the surface topography of materials. While less common for solution-state structures, SEM can be used to characterize the morphology of dried or freeze-fractured samples of this compound, revealing information about the macroscopic organization of the aggregates.
X-Ray Diffraction for Crystalline and Lamellar Phase Characterization
X-ray Diffraction (XRD) is a powerful, non-destructive technique utilized to analyze the atomic and molecular structure of crystalline materials. tcd.ieutoledo.edu When an X-ray beam interacts with a crystalline sample, the regularly spaced atoms within the crystal lattice diffract the X-rays in a predictable pattern. tcd.ielatech.edu This diffraction pattern is dictated by Bragg's Law, which relates the wavelength of the X-rays, the angle of diffraction, and the distance between the crystal lattice planes. tcd.ieutoledo.edu By analyzing the positions and intensities of the diffracted peaks, detailed information about the crystal structure, such as lattice parameters and phase identification, can be determined. latech.edumdpi.com
In the context of this compound, XRD is instrumental in characterizing its solid-state crystalline structure. For powdered samples, Powder X-ray Diffraction (PXRD) is employed, where the random orientation of crystallites ensures that all possible diffraction conditions are met, providing a comprehensive fingerprint of the material's crystalline phases. latech.edu
Small-Angle X-ray Scattering (SAXS) is a related technique that is particularly sensitive to larger-scale structures, such as the lamellar phases formed by amphiphilic molecules like this compound in solution. researchgate.netxenocs.com These molecules can self-assemble into ordered, layered structures, and SAXS can determine the repeating distance, or d-spacing, of these lamellae. researchgate.netxenocs.com
While specific XRD and SAXS data for this compound are not widely available in the reviewed literature, the principles of analysis can be understood from studies on analogous long-chain phosphate and sulfate (B86663) surfactants. For instance, studies on sodium dodecyl sulfate (SDS) have effectively used SAXS to characterize its lamellar structure. researchgate.net Similarly, the lamellar phases of various phospholipids (B1166683), which share structural similarities with this compound, have been extensively studied using these techniques. nih.gov
Table 1: Representative Lamellar d-spacing for Similar Surfactant Systems Measured by SAXS
| Surfactant System | Concentration (wt%) | Temperature (°C) | Lamellar d-spacing (Å) |
| Sodium Dodecyl Sulfate (SDS) | 40 | 25 | 35.5 |
| Dioleoylphosphatidylcholine (DOPC) | 50 | 25 | 63.1 |
| Dipalmitoylphosphatidylcholine (DPPC) | 20 | 50 | 63.8 |
Surface and Interfacial Rheology
Surface and interfacial rheology investigate the response of two-dimensional films, such as monolayers of this compound at an air-water or oil-water interface, to applied stresses or strains. These measurements provide critical insights into the mechanical properties of the interface, including its elasticity and viscosity, which govern the stability of emulsions and foams. kit.edunih.govnih.gov The rheological behavior is highly dependent on the molecular packing, phase state, and intermolecular interactions within the monolayer. nih.govresearchgate.net
The primary rheological parameters measured are the surface storage (or elastic) modulus (G') and the surface loss (or viscous) modulus (G''). G' represents the elastic component of the monolayer's response, indicating its ability to store energy and deform elastically, while G'' represents the viscous component, reflecting the energy dissipated as heat due to flow. nih.gov
For instance, in studies of dipalmitoylphosphatidylcholine (DPPC), a phospholipid with a similar long-chain structure, interfacial rheology has shown distinct behaviors in different phases. In the liquid-expanded (LE) phase, monolayers are more fluid and exhibit lower viscosity. As the monolayer is compressed into the liquid-condensed (LC) phase, the viscosity increases significantly due to the closer packing of the molecules. researchgate.netrsc.org
Tensiometry for Surface Tension and Interfacial Energetics
Tensiometry is a fundamental technique for measuring the surface tension of a liquid or the interfacial tension between two immiscible liquids. This is achieved by quantifying the force exerted on a probe, such as a Wilhelmy plate or a Du Noüy ring, as it interacts with the interface. arxiv.org The surface tension is a measure of the cohesive energy present at the interface of a liquid, arising from the imbalance of intermolecular forces experienced by molecules at the surface compared to the bulk.
For solutions of surfactants like this compound, surface tension measurements are crucial for determining key parameters such as the critical micelle concentration (CMC). As the surfactant concentration increases, the surface tension of the solution decreases because the surfactant molecules adsorb at the air-water interface. researchgate.net Once the interface is saturated, the surfactant molecules begin to form micelles in the bulk solution, and the surface tension reaches a plateau. The concentration at which this occurs is the CMC.
Densitometry for Volumetric Properties
Densitometry is the measurement of the density of a substance. For solutions, this technique provides information about the volumetric properties, which can be used to understand solute-solvent and solute-solute interactions. researchgate.netnist.gov The density of a solution is influenced by the concentration of the solute and the temperature. researchgate.netusgs.gov
From density measurements, the apparent molar volume of the solute can be calculated. This parameter reflects the volume occupied by one mole of the solute in the solution and can provide insights into the packing and hydration of the solute molecules. nist.govnih.gov
Although specific densitometry data for this compound solutions are not available in the reviewed literature, studies on aqueous solutions of other sodium salts, such as sodium chloride and various sodium phosphates, have been extensively conducted. researchgate.netusgs.gov These studies show that the density of the solution generally increases with increasing salt concentration and varies with temperature. researchgate.netusgs.gov
Table 2: Density of Aqueous Sodium Chloride Solutions at 25°C
| Concentration (mol/kg) | Density (g/cm³) |
| 0.5 | 1.0184 |
| 1.0 | 1.0369 |
| 2.0 | 1.0723 |
| 3.0 | 1.1058 |
| 4.0 | 1.1378 |
Data is for sodium chloride and is provided for illustrative purposes of the effect of salt concentration on solution density. usgs.gov
Area Compressibility Modulus Measurements in Monolayers/Bilayers
The area compressibility modulus (Cs-1) is a key parameter that quantifies the resistance of a monolayer or bilayer to compression. nih.gov It is determined from the slope of the surface pressure-area (π-A) isotherm, which is a plot of the surface pressure as a function of the area per molecule. nih.govunam.mx The compressibility modulus is calculated using the following equation:
Cs-1 = -A (dπ/dA)
where A is the area per molecule and dπ/dA is the slope of the isotherm at that area. nih.gov
The value of the compressibility modulus provides insight into the physical state of the monolayer. For example, a low compressibility modulus is characteristic of a liquid-expanded (LE) phase, indicating that the monolayer is relatively easy to compress. In contrast, a high compressibility modulus is indicative of a more condensed phase, such as a liquid-condensed (LC) or solid (S) phase, where the molecules are tightly packed and resist further compression. researchgate.net
While specific values for this compound were not found, studies on similar lipid monolayers provide a useful reference for the expected range of compressibility moduli.
Table 3: Typical Area Compressibility Modulus Values for Different Monolayer Phases
| Monolayer Phase | Area Compressibility Modulus (Cs-1) (mN/m) |
| Gas (G) | ~0 |
| Liquid-Expanded (LE) | 12.5 - 50 |
| Liquid-Condensed (LC) | 100 - 250 |
| Solid (S) | > 250 |
Computational and Theoretical Investigations of Sodium Dioctadecyl Phosphate Architectures
Molecular Dynamics (MD) Simulations of Self-Assembled Systems
Molecular dynamics (MD) simulations are a powerful computational tool for investigating the behavior of molecules and materials at an atomic level of detail. By solving Newton's equations of motion for a system of interacting atoms, MD simulations can track the trajectories of individual atoms and molecules over time, providing insights into dynamic processes such as self-assembly. nih.gov In the context of sodium dioctadecyl phosphate (B84403), MD simulations have been instrumental in understanding how these amphiphilic molecules spontaneously organize into complex structures like bilayers and micelles in aqueous environments. nih.gov
The self-assembly process is driven by the hydrophobic effect, where the long dioctadecyl hydrocarbon tails of the molecule avoid contact with water, while the polar phosphate head groups readily interact with it. MD simulations can capture this process, showing how randomly dispersed molecules aggregate to form ordered structures. nih.govnih.gov These simulations have revealed the intricate mechanisms of self-assembly, including the initial formation of small lipid clusters, the merging of these clusters, and their eventual evolution into stable bilayer or micellar structures. nih.govresearchgate.net
To make MD simulations computationally feasible, especially for large systems and long timescales, different levels of model resolution are employed.
Atomistic Models: In these models, every atom in the sodium dioctadecyl phosphate molecule and the surrounding solvent is explicitly represented. This high level of detail allows for a very accurate description of the intermolecular forces and the resulting molecular behavior. nih.gov All-atom simulations have been successfully used to study the self-assembly of various phospholipids (B1166683) into stable bilayer structures, with results that show good agreement with experimental data. nih.gov However, the computational cost of these simulations can be very high, limiting the size of the system and the duration of the simulation.
Coarse-Grained (CG) Models: To overcome the limitations of atomistic models, coarse-grained models are often used. In this approach, groups of atoms are lumped together into single "beads" or "superatoms." researchgate.netmdpi.com This simplification reduces the number of particles in the system and allows for longer simulation times and larger system sizes. researchgate.net CG simulations have been widely used to study the self-assembly of lipids and other amphiphiles, providing valuable insights into processes that occur on length and time scales that are inaccessible to all-atom simulations. researchgate.netresearchgate.net While some atomic detail is lost, well-parameterized CG models can still accurately reproduce many of the structural and dynamic properties of lipid bilayers. nih.govresearchgate.net
| Model Type | Description | Advantages | Disadvantages |
| Atomistic | Every atom is explicitly represented. | High accuracy and detailed description of molecular interactions. nih.gov | High computational cost, limiting system size and simulation time. |
| Coarse-Grained | Groups of atoms are represented as single "beads". researchgate.netmdpi.com | Reduced computational cost, allowing for larger systems and longer timescales. researchgate.net | Loss of some atomic-level detail. |
MD simulations are particularly well-suited for studying the interface between the self-assembled this compound structures and the surrounding water. uomustansiriyah.edu.iq These simulations can provide detailed information about the orientation and packing of the molecules at the interface, as well as the interactions between the phosphate head groups and water molecules.
The simulations can reveal how the long dioctadecyl chains pack together in the hydrophobic core of a bilayer or micelle, and how this packing is influenced by factors such as temperature and the presence of other molecules. researchgate.net Understanding the molecular packing is crucial for predicting the physical properties of these self-assembled structures, such as their stability, permeability, and mechanical strength.
Furthermore, simulations can be used to investigate interfacial phenomena such as the adsorption of molecules onto the surface of a bilayer, or the tension at the interface between two immiscible liquids. rsc.orguobaghdad.edu.iq These phenomena are important in a wide range of applications, from drug delivery to materials science.
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. nih.govcore.ac.uk It is a powerful tool for calculating the properties of individual molecules, such as their geometry, energy, and reactivity. core.ac.uk In the context of this compound, DFT calculations can provide valuable insights that complement the information obtained from MD simulations.
DFT calculations can be used to determine the distribution of electrons within the this compound molecule. This information is crucial for understanding the molecule's chemical properties and its interactions with other molecules. For example, by calculating the electrostatic potential on the surface of the molecule, it is possible to identify regions that are likely to be involved in electrostatic interactions.
DFT can also be used to study the reactivity of the molecule by calculating the energies of its frontier molecular orbitals (the highest occupied molecular orbital, HOMO, and the lowest unoccupied molecular orbital, LUMO). The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical reactivity. These calculations can help in understanding how the phosphate group's electronic structure influences its interactions and chemical behavior. mit.edu
This information is essential for developing accurate force fields for use in MD simulations and for gaining a fundamental understanding of the driving forces behind self-assembly. For instance, DFT can be used to analyze the interaction between the phosphate head groups and sodium counterions, providing a detailed picture of the electrostatic interactions that stabilize the aggregate structure. mdpi.com
| Computational Method | Focus | Key Information Provided |
| Molecular Dynamics (MD) | Dynamic behavior of large molecular systems. nih.gov | Self-assembly pathways, molecular packing, interfacial properties. nih.govuomustansiriyah.edu.iq |
| Density Functional Theory (DFT) | Electronic structure of individual molecules or small clusters. nih.gov | Molecular geometry, electronic properties, reactivity, interaction energies. core.ac.uknrel.gov |
Theoretical Models for Aggregation and Phase Behavior
In addition to computer simulations, theoretical models are used to understand the aggregation and phase behavior of amphiphilic molecules like this compound. These models provide a more general framework for understanding how factors such as molecular architecture, concentration, and temperature influence the type of structures that are formed. nsf.govnih.govsemanticscholar.org
One important concept is the critical micelle concentration (CMC), which is the concentration above which amphiphilic molecules begin to form micelles. Theoretical models can be used to predict the CMC based on the molecular properties of the amphiphile.
More advanced theoretical models can be used to construct phase diagrams that show the different types of aggregates (e.g., micelles, bilayers, hexagonal phases) that are stable under different conditions. frontiersin.org These models often involve concepts from statistical mechanics and thermodynamics to describe the balance of forces that governs the self-assembly process. nih.gov By linking molecular properties to macroscopic phase behavior, these theoretical models provide a powerful tool for designing and controlling the structure of self-assembled materials. nih.gov
Statistical Mechanical Approaches to Micellization
The formation of micelles by surfactants such as this compound in a solvent is a classic example of spontaneous self-assembly. Statistical mechanics provides the theoretical framework to understand the thermodynamics of this process, including the prediction of the critical micelle concentration (CMC), micelle size, and shape distribution.
The primary driving force for micellization is the hydrophobic effect. The two long dioctadecyl chains of this compound are hydrophobic, while the phosphate headgroup is hydrophilic. In an aqueous environment, the hydrophobic chains disrupt the hydrogen-bonding network of water, leading to an unfavorable decrease in entropy. By aggregating to form micelles, the hydrophobic chains are sequestered from the water, minimizing this entropic penalty.
Statistical mechanical models of micellization can be broadly categorized into two types:
Mass-action models: These models treat micelle formation as a series of chemical equilibria between monomers and aggregates of various sizes.
Phase-separation models: These models consider the micelles as a separate pseudophase, and the CMC is treated as the saturation concentration of the monomer in the aqueous phase.
A key parameter in these models is the standard free energy of micellization, ΔG°m, which can be expressed as:
ΔG°m = RT ln(CMC)
where R is the gas constant and T is the absolute temperature. This free energy change is composed of several contributions, including the transfer of the hydrophobic tail from the solvent to the micellar core, the electrostatic interactions between the charged headgroups, and the interfacial tension at the micelle-solvent interface.
For ionic surfactants like this compound, the electrostatic repulsions between the negatively charged phosphate headgroups at the micelle surface oppose the aggregation process. This effect is modulated by the concentration of counterions (Na⁺) in the solution, which can screen the electrostatic repulsions.
Continuum Models for Bilayer Elasticity and Stability
When this compound molecules assemble into bilayers, for instance in vesicles or lamellar phases, the mechanical properties of these structures become important. Continuum models treat the lipid bilayer as a thin, continuous elastic sheet, allowing for the description of its large-scale mechanical behavior without considering the details of individual molecules.
The most widely used framework for describing the elasticity of lipid bilayers is the Canham-Helfrich theory. According to this model, the energy required to deform a bilayer from its preferred shape is primarily determined by its bending rigidity. The bending energy (Ebend) is given by:
Ebend = ∫ (2κ(H - H₀)² + κ̄K) dA
where:
κ is the bending modulus, which characterizes the energy cost of bending the membrane.
H is the mean curvature of the surface.
H₀ is the spontaneous curvature, which represents the preferred curvature of the monolayer.
κ̄ is the saddle-splay modulus, related to the energy of forming saddle-shaped surfaces.
K is the Gaussian curvature.
The integral is taken over the entire surface area (A) of the bilayer.
The stability of a bilayer is influenced by its elastic properties. For example, a higher bending rigidity (κ) would imply a greater resistance to thermal fluctuations and a more stable, flatter membrane structure. The elastic parameters are determined by the molecular architecture of the constituent lipids, such as the chain length, headgroup size, and charge. For this compound, the two long C18 chains would be expected to result in a relatively thick and rigid bilayer compared to lipids with shorter chains.
Molecular dynamics (MD) simulations can be used to compute these elastic moduli from the fluctuation spectra of the membrane shape. However, specific studies applying continuum models or MD simulations to determine the bilayer elasticity and stability parameters for this compound have not been identified in the surveyed literature. One study noted the use of dioctadecyl phosphate as an ion pair in a simulated self-assembled ion channel within a lipid bilayer, but did not provide data on the bulk elastic properties of a pure this compound membrane.
Advanced Material Science Applications of Sodium Dioctadecyl Phosphate Mechanistic & Fundamental
Role in Separation Science
In the field of separation science, the ability to resolve complex mixtures into their individual components is paramount. Micellar Electrokinetic Chromatography (MEKC) is a powerful analytical technique that combines the principles of electrophoresis and chromatography to separate a wide range of analytes, including neutral molecules. The key to MEKC is the use of a pseudostationary phase, typically composed of micelles, which interacts with analytes to effect separation.
MEKC is a modification of capillary electrophoresis (CE) where a surfactant is added to the buffer solution at a concentration above its critical micelle concentration (CMC) wikipedia.org. Above the CMC, surfactant monomers aggregate to form micelles, which constitute the pseudostationary phase wikipedia.org. While common surfactants like sodium dodecyl sulfate (B86663) (SDS) are widely used, the long hydrophobic chains of sodium dioctadecyl phosphate (B84403) suggest its potential for creating highly hydrophobic micellar environments.
In a typical MEKC setup, the background electrolyte is contained in a capillary, and a high voltage is applied, generating an electroosmotic flow (EOF) that drives the bulk solution towards the cathode wikipedia.org. Anionic micelles, such as those that would be formed by sodium dioctadecyl phosphate, have an electrophoretic mobility counter to the EOF. However, the EOF is generally stronger, resulting in a net migration of the micelles towards the cathode at a much slower velocity than the bulk flow wikipedia.org. This difference in velocity between the mobile phase (the aqueous buffer) and the pseudostationary phase (the micelles) is the basis for separation wikipedia.org.
The separation in MEKC is based on the differential partitioning of analytes between the aqueous mobile phase and the hydrophobic interior of the micelles wikipedia.org. Analytes with high hydrophobicity will spend more time partitioned within the micelle and will therefore migrate at a velocity closer to that of the micelles, resulting in longer retention times. Conversely, more hydrophilic analytes will have a weaker interaction with the micelles and will migrate closer to the velocity of the EOF.
The long, twin C18 alkyl chains of this compound would create a highly nonpolar microenvironment within the core of its micelles. This pronounced hydrophobicity would be particularly advantageous for the separation of highly nonpolar analytes that are not well-retained by the shorter alkyl chains of more common surfactants like SDS (C12). The enhanced hydrophobic interactions could provide unique selectivity for a range of challenging analytes, such as polycyclic aromatic hydrocarbons (PAHs), long-chain fatty acids, and other lipid-soluble compounds. While specific studies detailing the use of this compound in MEKC are not prevalent in the reviewed literature, its structural characteristics strongly suggest its utility in modulating the hydrophobic environment of the pseudostationary phase to achieve separations of highly hydrophobic molecules.
Interfacial Engineering and Surface Modification
The behavior of this compound at interfaces is central to its applications in stabilizing colloidal systems and creating functionalized surfaces. Its ability to adsorb onto surfaces and self-assemble into ordered structures allows for the precise control of interfacial properties.
Colloidal dispersions, which consist of fine particles suspended in a continuous medium, are inherently unstable and tend to aggregate over time. Surfactants are often employed to stabilize these systems. Research on the closely related compound, sodium dihexadecyl phosphate (DHP), provides significant insight into the stabilizing mechanisms that can be extrapolated to its C18 analogue.
In a study on the stabilization of polystyrene sulfate microspheres, DHP was used to form a supramolecular assembly with a cationic polymer, poly(diallyldimethylammonium chloride) (PDDA), on the particle surface acs.orgnih.gov. The adsorption of the anionic DHP onto the PDDA-coated particles was shown to be a high-affinity process, leading to the formation of a lipid layer on the polyelectrolyte-covered particles nih.gov. This layer-by-layer approach allows for the modification of the surface charge and steric hindrance, which are key factors in colloidal stability.
At certain concentrations, charge neutralization can lead to flocculation and minimal colloid stability nih.gov. However, at higher concentrations of the anionic lipid, the particles can be restabilized, existing as stable doublets acs.orgnih.gov. The long alkyl chains of this compound would be expected to provide a significant steric barrier, preventing close contact between particles and thereby enhancing the stability of the dispersion.
| Parameter | Observation with Sodium Dihexadecyl Phosphate (DHP) | Expected Influence of this compound |
| Adsorption | High-affinity adsorption onto oppositely charged polymer-coated particles nih.gov. | Similar high-affinity adsorption due to the phosphate headgroup. |
| Colloid Stability | Charge neutralization leads to flocculation; restabilization at higher concentrations nih.gov. | Similar behavior, with potentially enhanced steric stabilization from longer C18 chains. |
| Hydrodynamic Thickness | The polyelectrolyte layer was measured to be approximately 6 ± 1.5 nm nih.gov. | The contribution from the dioctadecyl phosphate layer would be expected to be greater than that of DHP. |
This table is based on data for the analogous compound, sodium dihexadecyl phosphate, to infer the potential properties of this compound.
The spontaneous organization of molecules into ordered structures, known as self-assembly, is a powerful bottom-up approach for creating functional surfaces. Alkyl phosphates, including this compound, can form self-assembled monolayers (SAMs) on various metal oxide surfaces.
The phosphate headgroup acts as an effective anchor to surfaces such as titanium oxide, tantalum oxide, and niobium oxide researchgate.net. Upon adsorption from solution, the alkyl chains orient themselves away from the surface, creating a new interface with tailored properties. The long, dense packing of the dioctadecyl chains would result in a highly hydrophobic surface, characterized by a high water contact angle. This modification can be used to control wettability, adhesion, and biocompatibility. The ability to form dense, ordered monolayers makes this compound a candidate for applications in creating corrosion-resistant coatings, biocompatible surfaces for medical implants, and platforms for sensor development.
Modulating Membrane and Vesicle Properties for Fundamental Research
Vesicles are spherical structures composed of one or more lipid bilayers, and they serve as simple models for biological cell membranes. The ability of amphiphilic molecules like this compound to form vesicles and modulate their properties is of great interest in fundamental biophysical research.
Studies on single-chain monoalkyl phosphates, such as sodium monododecylphosphate (SDP), have demonstrated their ability to spontaneously form vesicles in aqueous solutions under certain conditions rsc.orgresearchgate.net. It is proposed that a "bridging dimer" mechanism, involving hydrogen bonding between the phosphate headgroups, facilitates the formation of a bilayer structure from these single-chain molecules rsc.org.
The dioctadecyl chains of this compound, being significantly longer and more hydrophobic than the dodecyl chain of SDP, would have a profound impact on the properties of the resulting vesicles. The increased van der Waals interactions between the C18 chains would lead to a more ordered and less fluid membrane. This would be reflected in a higher main phase transition temperature (Tm), which is the temperature at which the membrane transitions from a gel-like state to a more fluid, liquid-crystalline state.
The enhanced stability and lower permeability of vesicles formed from this compound would make them robust model systems for studying membrane processes. They could be used to investigate the effects of membrane thickness and rigidity on the function of reconstituted membrane proteins or to study the passive transport of molecules across a highly ordered lipid bilayer.
| Property | Observation with Sodium Monododecylphosphate (SDP) Vesicles | Expected Properties of this compound Vesicles |
| Formation | Spontaneous vesicle formation in the presence of guanidinium (B1211019) salts rsc.orgresearchgate.net. | Likely to form vesicles, potentially with a lower critical vesicle concentration due to increased hydrophobicity. |
| Structure | Unilamellar vesicles with a size of ~80 nm rsc.org. | Vesicle size would be dependent on preparation method; the bilayer thickness would be greater due to the longer C18 chains. |
| Membrane Fluidity | Microviscosity of ~35-49 mPa·s at 25.0 °C rsc.org. | Significantly higher microviscosity (more rigid membrane) at the same temperature. |
| Phase Transition | Vesicle-to-α-gel transition observed at ~21-23 °C rsc.org. | A much higher phase transition temperature is expected due to stronger van der Waals forces between the C18 chains. |
This table presents data for a shorter-chain analogue, sodium monododecylphosphate, to provide a comparative basis for the expected properties of this compound vesicles.
Investigating Lipid-Protein Interactions in Model Membrane Systems
Model membrane systems, such as liposomes and supported lipid bilayers, are indispensable tools for studying the intricate interactions between lipids and proteins, which are central to cellular function. pnas.org The inclusion of synthetic lipids like this compound into these models allows for precise control over the membrane's physical and chemical characteristics.
Mechanistic Role of this compound: The distinct structure of this compound plays a crucial role in modulating membrane properties to facilitate the study of protein interactions.
Influence of Saturated Acyl Chains: The two long, saturated octadecyl chains promote strong van der Waals forces between adjacent lipid molecules. This leads to a highly ordered, tightly packed lipid arrangement, characteristic of a gel-phase or liquid-ordered (Lo) domain in a lipid bilayer. By incorporating this lipid, researchers can create stable, rigid domains within a more fluid membrane, mimicking the lipid rafts found in cellular membranes. These domains are known to be critical for the localization and function of many membrane proteins.
Role of the Anionic Phosphate Headgroup: The negatively charged phosphate headgroup is fundamental to mediating electrostatic interactions with proteins. nih.gov Many proteins possess positively charged domains (e.g., containing arginine and lysine (B10760008) residues) that specifically recognize and bind to anionic lipid surfaces. rsc.org The inclusion of this compound provides a defined negative surface charge density, enabling systematic investigation into how charge-based interactions govern protein recruitment, orientation, and conformational changes upon membrane binding. rsc.orgnih.gov This is particularly relevant for studying peripheral membrane proteins, which transiently associate with the membrane to participate in signaling pathways. pnas.org
Research Findings: Research on model systems has demonstrated that the lipid environment profoundly affects protein binding and function. While direct studies on this compound are specific, findings from analogous systems provide clear insights. For instance, studies using synthetic phospholipids (B1166683) have shown that varying the lipid composition can enhance or inhibit the binding of specific proteins. nih.gov The presence of anionic lipids is often crucial for the activity of membrane-associated enzymes and transport proteins. rsc.org Techniques such as Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) and fluorescence microscopy are used to quantify the kinetics and extent of protein adsorption onto bilayers containing specific anionic lipids, revealing how lipid packing and surface charge cooperate to control these interactions. nih.gov
Table 1: Techniques for Investigating Lipid-Protein Interactions in Model Membranes
| Technique | Principle | Information Gained |
|---|---|---|
| Quartz Crystal Microbalance (QCM-D) | Measures changes in frequency and dissipation of an oscillating quartz sensor as molecules adsorb to its surface. | Real-time kinetics of protein binding to a supported lipid bilayer, mass of adsorbed protein, and viscoelastic properties of the protein-lipid layer. |
| Fluorescence Microscopy | Utilizes fluorescently labeled proteins or lipids to visualize binding events on a model membrane (e.g., Giant Unilamellar Vesicles). | Spatial localization of proteins within membrane domains, protein-induced lipid reorganization, and membrane deformation. |
| Atomic Force Microscopy (AFM) | A high-resolution imaging technique that uses a mechanical probe to scan the surface of a supported bilayer. | Topographical changes in the membrane upon protein binding, visualization of protein complexes, and measurement of membrane mechanical properties. nih.gov |
| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at the surface of a sensor chip when proteins bind to an immobilized lipid layer. | Quantitative analysis of binding affinity (KD), association/dissociation rate constants (kon/koff). |
Understanding Vesicle Mechanical Properties and Stability
Vesicles, or liposomes, are spherical structures composed of one or more lipid bilayers enclosing an aqueous core. Their mechanical properties—such as stiffness and bending rigidity—and their colloidal stability are critical for applications ranging from drug delivery to artificial cell mimics. nih.gov The choice of lipid is the primary determinant of these characteristics.
Mechanistic Basis of Vesicle Properties: this compound is particularly suited for creating vesicles with high mechanical stability and rigidity due to its molecular structure.
Bending Rigidity and Young's Modulus: The long, saturated dioctadecyl chains result in a thick, highly ordered, and crystalline (gel-phase) bilayer below its phase transition temperature. This tight packing significantly restricts the lateral movement and conformational freedom of the lipid tails, leading to a membrane with a high Young's modulus (resistance to stretching) and high bending rigidity (resistance to curvature). univ-rennes1.fr This is in stark contrast to vesicles made from lipids with unsaturated or shorter chains, which form more fluid and flexible membranes. univ-rennes1.fr
Colloidal Stability: The stability of a vesicle suspension is governed by the balance of attractive (van der Waals) and repulsive (electrostatic, steric) forces between vesicles. The anionic phosphate headgroup of this compound imparts a negative surface charge to the vesicles. This charge creates an electrostatic repulsive force between adjacent vesicles, preventing them from aggregating and fusing, thereby enhancing the colloidal stability of the suspension. acs.orgjlu.edu.cn However, this stability is sensitive to the ionic strength of the surrounding solution; high concentrations of counter-ions (like Na⁺) can screen the surface charge, reducing repulsion and potentially leading to vesicle aggregation. acs.org
Research Findings: Studies on dialkyl phosphate vesicles, including those with slightly shorter chains (dihexadecyl phosphate), have confirmed their ability to form stable vesicle structures. acs.org The mechanical properties of vesicles are often quantified using techniques like Atomic Force Microscopy (AFM), which can directly probe the stiffness of individual liposomes. nih.govuniv-rennes1.fr Research comparing vesicles made from saturated lipids like Dipalmitoylphosphatidylcholine (DPPC, C16 chains) with those from unsaturated lipids like Dioleoylphosphatidylcholine (DOPC, C18 unsaturated chains) provides a strong basis for predicting the behavior of this compound vesicles. These studies consistently show that saturated-chain lipids produce membranes that are significantly stiffer and more robust. univ-rennes1.fr
Table 2: Comparative Mechanical Properties of Vesicles from Different Lipids
| Lipid Component | Acyl Chain Characteristics | Expected Membrane Phase (at 20°C) | Young's Modulus (E) | Bending Rigidity (kc) |
|---|---|---|---|---|
| DOPC | C18, one double bond | Fluid (Ld) | ~13 ± 9 MPa univ-rennes1.fr | Low |
| DPPC | C16, saturated | Gel (Lβ) | ~116 ± 45 MPa univ-rennes1.fr | High |
| This compound | C18, saturated | Gel (Lβ) | Expected to be High (>100 MPa) | Expected to be Very High |
Environmental Fate Research Pertaining to Phosphate Surfactants
Biodegradation Pathways and Mechanisms in Aquatic and Soil Environments
The biodegradation of phosphate (B84403) surfactants is a key process that determines their persistence and potential for environmental impact. This process is primarily mediated by microorganisms that utilize the surfactant as a source of carbon and phosphorus.
The microbial degradation of alkyl phosphate esters generally involves the enzymatic cleavage of the ester bond, releasing the phosphate group and the long-chain alcohol. This initial hydrolysis is a critical step in the detoxification of these compounds researchgate.net. The resulting long-chain fatty alcohols can then be further broken down by microorganisms through processes like β-oxidation scholaris.ca.
Table 1: General Microbial Degradation Pathway for Alkyl Phosphate Esters
| Step | Process | Description |
| 1 | Hydrolysis | Enzymatic cleavage of the phosphate ester bond, releasing inorganic phosphate and long-chain fatty alcohols. |
| 2 | Oxidation | The resulting fatty alcohols are oxidized to fatty aldehydes and then to fatty acids. |
| 3 | β-Oxidation | The fatty acids are progressively shortened by the removal of two-carbon units, generating acetyl-CoA. |
| 4 | Mineralization | Acetyl-CoA enters the citric acid cycle, ultimately leading to the production of carbon dioxide, water, and microbial biomass. |
Several environmental factors can significantly influence the rate at which sodium dioctadecyl phosphate and other phosphate surfactants are biodegraded. These factors affect microbial activity and the bioavailability of the surfactant.
Microbial Population: The presence of a microbial community adapted to degrading surfactants is crucial. Environments with a history of exposure to anthropogenic chemicals may exhibit higher biodegradation rates nih.gov.
Temperature: Temperature affects microbial metabolism. Generally, higher temperatures (within the optimal range for the specific microorganisms) lead to faster degradation rates. Conversely, lower temperatures can significantly slow down the process geoscienceworld.org.
pH: The pH of the soil or water can impact both the chemical state of the surfactant and the activity of microbial enzymes. Most microbial degradation processes have an optimal pH range.
Nutrient Availability: The presence of other nutrients, such as nitrogen and phosphorus, can influence microbial growth and, consequently, the degradation of the surfactant. However, excessive nutrient levels can sometimes inhibit biodegradation uts.edu.au.
Oxygen Availability: Aerobic conditions are generally more favorable for the complete biodegradation of many organic compounds, including the alkyl chains of surfactants.
Bioavailability: The extent to which the surfactant is available to microorganisms plays a critical role. Factors such as water solubility and sorption to soil particles can limit bioavailability and thus slow down degradation uts.edu.au.
Table 2: Influence of Environmental Factors on Biodegradation of Phosphate Surfactants
| Factor | Influence on Biodegradation Rate |
| Microbial Consortia | Presence of adapted microorganisms is essential for efficient degradation. |
| Temperature | Higher temperatures generally increase the rate of microbial metabolism and degradation. |
| pH | Optimal pH ranges exist for microbial enzymes involved in degradation. |
| Nutrients | Adequate levels of nitrogen and phosphorus can enhance microbial activity. |
| Oxygen | Aerobic conditions typically favor more complete and rapid degradation. |
| Bioavailability | Lower water solubility and strong sorption to solids can decrease bioavailability and slow degradation. |
Sorption and Transport Phenomena in Environmental Compartments
The movement and distribution of this compound in the environment are governed by sorption and transport processes. These phenomena determine whether the compound remains localized or is transported to other areas, potentially impacting a wider range of ecosystems.
Due to its long hydrophobic dioctadecyl chains, this compound is expected to have a strong affinity for organic matter in soil and sediment. This adsorption process can significantly reduce its concentration in the water column and limit its mobility geoscienceworld.org. The phosphate head group can also interact with mineral surfaces in the soil, further contributing to its retention mcgill.camdpi.com.
Studies on other long-chain surfactants have shown that the length of the alkyl chain is a key factor in determining the extent of sorption. Longer chains lead to stronger hydrophobic interactions with soil organic matter, resulting in greater adsorption nih.gov. Therefore, the two C18 chains of this compound suggest a high potential for adsorption to soil and sediment particles.
Table 3: Factors Affecting Adsorption of Phosphate Surfactants in Soil and Sediment
| Factor | Influence on Adsorption |
| Soil Organic Matter | Higher organic matter content generally leads to increased adsorption of hydrophobic compounds. |
| Clay Content and Type | Clay minerals can provide surfaces for the adsorption of the phosphate group. |
| pH | Soil pH can affect the surface charge of both the surfactant and the soil particles, influencing adsorption. |
| Ionic Strength | The concentration of other ions in the soil solution can impact the electrostatic interactions involved in adsorption. |
The potential for this compound to leach through the soil profile and enter groundwater or be transported via surface runoff is largely dependent on its sorption characteristics. Due to its expected strong adsorption to soil particles, the leaching potential is likely to be low, particularly in soils with high organic matter or clay content nih.gov.
However, under certain conditions, such as in sandy soils with low organic matter, the potential for leaching may be higher nih.gov. Additionally, if the surfactant is applied at high concentrations that exceed the soil's sorption capacity, there is an increased risk of transport to aquatic systems through runoff. The mobility of phosphorus in soils is a complex process influenced by various factors, including the form of the phosphorus compound and the soil's physical and chemical properties nih.govfrontiersin.org.
Potential for Environmental Impact and Mitigation Strategies
The primary environmental concern associated with phosphate-containing compounds is their potential to contribute to eutrophication in aquatic systems uts.edu.au. The release of phosphate from the biodegradation of this compound could, if present in sufficient quantities, contribute to this nutrient enrichment.
Mitigation strategies for reducing the environmental impact of phosphate surfactants focus on several key areas:
Wastewater Treatment: Effective wastewater treatment can significantly reduce the amount of surfactants and phosphate released into the environment. Advanced treatment processes can achieve high removal rates uts.edu.au.
Product Formulation: The development and use of more readily biodegradable surfactants and phosphate-free alternatives can minimize environmental persistence and impact uts.edu.au.
Best Management Practices: In agricultural and industrial settings, proper handling and disposal of products containing these surfactants can prevent direct release into the environment.
Further research is needed to fully understand the specific environmental fate and impact of this compound to develop targeted and effective mitigation strategies.
Phosphorus Cycling and Eutrophication Considerations
The environmental fate of phosphate surfactants like this compound is intrinsically linked to the broader phosphorus cycle. Phosphorus is an essential nutrient for all life, playing a critical role in cellular processes. However, its increased introduction into aquatic ecosystems from anthropogenic sources, including industrial and domestic wastewater containing phosphate-based compounds, can lead to significant environmental disturbances.
The primary concern associated with excess phosphorus in waterways is eutrophication. This process, characterized by an over-enrichment of nutrients, can trigger excessive growth of algae and aquatic plants. The subsequent decomposition of this large biomass by microorganisms consumes dissolved oxygen in the water, leading to hypoxic or "dead zones" where fish and other aquatic organisms cannot survive. While phosphates from agricultural runoff are a major contributor, industrial sources, including the discharge of phosphate-containing surfactants, also play a role in this environmental issue. organic-chemistry.orgenhou.com.twresearchgate.netmdpi.comneaseco.comuts.edu.aunih.gov
The contribution of phosphate surfactants to eutrophication depends on their biodegradability and the efficiency of wastewater treatment processes. While many modern surfactants are designed to be biodegradable, the rate and extent of this degradation can vary. nm.govresearchgate.net In regions with inadequate wastewater treatment, a larger proportion of these compounds can enter surface waters, contributing to nutrient loading. uts.edu.au
Key Research Findings on Phosphorus Cycling and Eutrophication:
| Research Area | Key Findings |
| Sources of Phosphorus Pollution | Agriculture is a primary source, but industrial discharges, including detergents and surfactants, contribute significantly to phosphorus loading in aquatic environments. organic-chemistry.orgmdpi.comnih.gov |
| Eutrophication Process | Excess phosphorus stimulates algal blooms, and their subsequent decomposition depletes dissolved oxygen, creating "dead zones" harmful to aquatic life. enhou.com.twresearchgate.netneaseco.comuts.edu.au |
| Impact of Wastewater Treatment | The efficiency of wastewater treatment plants in removing phosphorus is a critical factor in mitigating the environmental impact of phosphate-containing products. uts.edu.aunm.gov |
| Global Phosphorus Cycle | Human activities have significantly altered the global phosphorus cycle, leading to an accumulation of phosphorus in terrestrial and aquatic ecosystems. enhou.com.twneaseco.com |
Research on Sustainable Management of Phosphate-Containing Compounds
In response to the environmental concerns associated with phosphorus, significant research has been dedicated to the sustainable management of phosphate-containing compounds throughout their lifecycle. These efforts encompass innovations in industrial processes, waste reduction, and the development of more environmentally benign alternatives.
One key area of research focuses on improving the efficiency of industrial processes to minimize the generation of phosphate-containing waste. This includes optimizing reaction conditions and developing closed-loop systems where waste streams are recycled back into the production process. decachem.com For the phosphate industry, this also involves finding beneficial uses for byproducts like phosphogypsum, which is generated in large quantities during phosphoric acid production. mdpi.com
Another critical aspect of sustainable management is the development and implementation of advanced wastewater treatment technologies. These technologies aim to efficiently remove phosphorus from industrial and municipal wastewater before it is discharged into the environment. cefic.org This not only prevents eutrophication but also allows for the recovery of phosphorus, a finite resource, which can then be reused, contributing to a circular economy. cefic.orgmilgro.eu
Furthermore, the chemical industry is actively researching and developing alternative surfactant formulations that have a reduced environmental footprint. This includes creating surfactants that are more readily biodegradable and have lower ecotoxicity. nm.govresearchgate.net
Strategies for Sustainable Management of Phosphate-Containing Compounds:
| Strategy | Description |
| Process Optimization | Redesigning industrial processes to improve efficiency and reduce the generation of phosphate-containing waste. decachem.com |
| Waste Valorization | Finding beneficial applications for industrial byproducts, such as using phosphogypsum in construction materials. mdpi.com |
| Advanced Wastewater Treatment | Implementing technologies to effectively remove and recover phosphorus from wastewater streams. cefic.org |
| Circular Economy Principles | Recovering and reusing phosphorus from waste streams to reduce reliance on virgin phosphate rock. cefic.orgmilgro.eu |
| Green Chemistry | Developing alternative, more environmentally friendly surfactants with improved biodegradability and lower toxicity. nm.govresearchgate.net |
Q & A
Basic Research: Synthesis and Characterization
Q: What methodological approaches are recommended for synthesizing and characterizing sodium dioctadecyl phosphate (SDDP) to ensure high purity for research applications? A: SDDP synthesis typically involves esterification of phosphoric acid with octadecyl alcohol, followed by neutralization with sodium hydroxide. Critical steps include:
- Purification : Use column chromatography (e.g., silica gel) to remove unreacted alcohols or phosphate byproducts .
- Characterization : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H, ³¹P) to confirm esterification and sodium counterion integration. Fourier-transform infrared spectroscopy (FTIR) can validate phosphate ester bonds (P-O-C stretch at ~1250 cm⁻¹) .
- Purity assessment : High-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) is preferred due to the non-UV-active nature of SDDP .
Basic Research: Stability in Buffered Systems
Q: How do pH and ionic strength influence the stability of SDDP in aqueous buffer systems? A: SDDP exhibits pH-dependent aggregation due to its anionic phosphate headgroup. Key considerations:
- pH 7–9 : Optimal stability in phosphate-buffered saline (PBS), where the phosphate group remains deprotonated, minimizing hydrolysis .
- High ionic strength : Ionic interactions (e.g., with Na⁺ or K⁺) can disrupt micelle formation, requiring dynamic light scattering (DLS) to monitor particle size changes .
- Methodological tip : Pre-equilibrate SDDP solutions at the target pH for 24 hours before experimentation to ensure equilibrium .
Advanced Research: Role in Lipid Monolayer Studies
Q: How can SDDP be utilized to study phase transitions in lipid monolayers, and what experimental parameters are critical? A: SDDP forms stable Langmuir monolayers due to its long alkyl chains and charged headgroup. Key methodologies:
- Surface pressure-area (π-A) isotherms : Use a Langmuir trough with a NaOH-containing subphase (0.001 M) to maintain deprotonated phosphate groups. Monitor phase transitions (liquid-expanded to liquid-condensed) at ~25–30 mN/m .
- Subphase composition : Divalent cations (e.g., Ca²⁺) induce tighter packing, altering transition pressures. Validate with atomic force microscopy (AFM) for monolayer morphology .
Advanced Research: Applications in Vaccine Formulations
Q: What methodological strategies optimize SDDP’s adjuvant activity in subunit vaccine formulations? A: SDDP enhances antigen presentation by stabilizing lipid-protein complexes. Design considerations:
- Lipid-to-protein ratio : A 2.4:1 mass ratio (SDDP:antigen) balances stability and immunogenicity, as shown in SARS-CoV-2 spike protein vaccines .
- In vivo validation : Use transgenic murine models (e.g., humanized ACE2 mice) with intramuscular delivery. Monitor IgG titers via ELISA and cytokine profiling (e.g., IL-6, IFN-γ) to assess Th1/Th2 bias .
- Stability testing : Accelerated degradation studies (40°C/75% RH for 6 months) combined with size-exclusion chromatography (SEC) detect aggregation .
Data Contradiction Analysis: Conflicting Solubility Reports
Q: How can researchers resolve discrepancies in SDDP solubility data across studies? A: Solubility variations arise from hydration states and buffer composition. Mitigation strategies:
- Hydration control : Anhydrous SDDP (CAS 3037-89-6) has lower aqueous solubility (0.1 mg/mL at 25°C) compared to hydrated forms. Specify hydration status in methods .
- Co-solvents : Use tert-butanol (10–20% v/v) to enhance solubility without disrupting self-assembly. Validate with cryo-TEM to confirm micelle integrity .
- Standardization : Cross-reference with USP guidelines for sodium phosphate derivatives to ensure buffer compatibility (e.g., USP 30 specifications for phosphate salts) .
Advanced Research: Interactions with Biological Membranes
Q: What biophysical techniques elucidate SDDP’s interactions with cell membranes in drug delivery systems? A: Key techniques include:
- Fluorescence anisotropy : Label SDDP with 3,3'-dioctadecyloxacarbocyanine (SP-DiOC18) to track membrane integration efficiency .
- Differential scanning calorimetry (DSC) : Detect phase transitions in lipid bilayers (e.g., DPPC models) to assess SDDP’s fluidizing effects .
- Zeta potential measurements : Quantify surface charge changes in liposomes post-SDDP incorporation to predict cellular uptake .
Methodological Pitfalls: Artifacts in Spectroscopic Analysis
Q: What are common artifacts in SDDP characterization via FTIR or NMR, and how can they be avoided? A:
- FTIR artifacts : Moisture absorption in KBr pellets obscures phosphate peaks. Dry samples under vacuum (24 hours, 40°C) before analysis .
- NMR artifacts : Sodium counterion exchange with deuterated solvents (e.g., D₂O) broadens ³¹P signals. Use a sealed capillary tube with an external deuterium lock .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
